molecular formula C12H10FNO2 B8323579 5-(4-Fluorophenoxy)-2-methoxypyridine

5-(4-Fluorophenoxy)-2-methoxypyridine

Cat. No.: B8323579
M. Wt: 219.21 g/mol
InChI Key: YOGUFEHWJJEPLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-Fluorophenoxy)-2-methoxypyridine is a pyridine derivative characterized by a methoxy group at the 2-position and a 4-fluorophenoxy substituent at the 5-position of the pyridine ring. The fluorophenoxy group likely enhances lipophilicity and metabolic stability, while the methoxy group may influence electronic properties and hydrogen bonding capacity .

Properties

Molecular Formula

C12H10FNO2

Molecular Weight

219.21 g/mol

IUPAC Name

5-(4-fluorophenoxy)-2-methoxypyridine

InChI

InChI=1S/C12H10FNO2/c1-15-12-7-6-11(8-14-12)16-10-4-2-9(13)3-5-10/h2-8H,1H3

InChI Key

YOGUFEHWJJEPLF-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C=C1)OC2=CC=C(C=C2)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Key structural analogues and their distinguishing features are summarized below:

Compound Name Substituents Molecular Formula Key Features Reference
5-(4-(2,6-Difluorophenoxy)-3-isopropoxy-5-methyl-1H-pyrazol-1-yl)-2-methoxypyridine (19c) Difluorophenoxy, isopropoxy, methyl groups on pyrazole ring C₁₉H₁₈F₂N₃O₃ Enhanced steric bulk; potential for increased target selectivity
5-(3-Fluoro-4-methoxyphenyl)-2-hydroxypyridine 3-Fluoro-4-methoxyphenyl at C5, hydroxyl at C2 C₁₂H₁₀FNO₂ Hydroxyl group improves solubility; altered hydrogen bonding
5-[4-(4-Bromophenyl)piperidin-4-yl]-2-methoxypyridine Bromophenyl-piperidine at C5 C₁₇H₁₉BrN₂O Bromine increases molecular weight; piperidine enhances basicity
4-(3-Methoxy-5-methylphenoxy)-2-(4-methoxyphenyl)-6-methylpyridine Multiple methoxy/methyl groups on phenoxy and phenyl rings C₂₁H₂₁NO₃ High hydrophobicity; steric hindrance may limit binding
n-[1-(5-{[2-(4-fluorophenoxy)ethyl]sulfanyl}-4-methyl-4h-1,2,4-triazol-3-yl)ethyl]-2-(trifluoromethyl)benzamide 4-Fluorophenoxy linked via sulfanyl-triazole to benzamide C₂₃H₂₀F₄N₄O₂S Complex structure for targeted enzyme inhibition (e.g., PanK)

Physicochemical Properties

  • Lipophilicity: Fluorinated phenoxy groups (e.g., 4-fluorophenoxy in the target compound) increase logP values, enhancing membrane permeability compared to non-fluorinated analogues .
  • Solubility : Hydroxyl-containing analogues (e.g., 5-(3-Fluoro-4-methoxyphenyl)-2-hydroxypyridine ) exhibit higher aqueous solubility due to hydrogen bonding.

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